molecular formula C27H32O14 B8050893 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-

4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-

Katalognummer: B8050893
Molekulargewicht: 580.5 g/mol
InChI-Schlüssel: DFPMSGMNTNDNHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identification and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic chemical name of the compound under study is 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-. This nomenclature reflects a highly substituted flavanone backbone, specifically a 2,3-dihydro-4H-1-benzopyran-4-one (flavanone) core, with hydroxy substituents at the 5- and 4'-positions, and a complex disaccharide moiety attached via an O-glycosidic bond at the 7-position. The glycosidic portion consists of a beta-D-glucopyranosyl unit further substituted at the 2-position by a 6-deoxy-alpha-L-mannopyranosyl residue, which is more commonly referred to as an alpha-L-rhamnopyranosyl group in carbohydrate nomenclature.

The molecular formula for this compound is C27H32O14, which corresponds to a molecular weight of 580.53 g/mol. The structure can be visualized as a naringenin aglycone (C15H12O5) conjugated at the 7-hydroxyl group with a neohesperidose disaccharide (C12H20O9), yielding the full glycosylated molecule.

Table 1. Key Chemical Identifiers for 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-
Descriptor Value
Systematic Name 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-
Common Name Naringin
Molecular Formula C27H32O14
Molecular Weight 580.53 g/mol
InChI InChI=1S/C27H32O14/c28-13-5-8-15(9-6-13)27-17-21(33)25-22(34)18-10-14(29)7-12(18)41-26(25)39-24(17)40-23-20(32)16(11-19(23)31)38-4-2-1-3-37-27/h5-10,17,19-24,26-28,31-34H,1-4,11H2/t17-,19-,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1
SMILES C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)OC3=CC(=O)C4=C(C=C(C=C4O3)O)C5=CC=C(C=C5)O)O

The systematic nomenclature and molecular descriptors are consistent with established conventions in flavonoid chemistry and glycoside structural analysis, ensuring clarity and reproducibility in chemical identification.

Stereochemical Configuration and Chiral Center Characterization

The stereochemistry of this molecule is of critical importance, as it governs both its biological activity and its spectroscopic behavior. The (2S)-designation in the IUPAC name specifies the absolute configuration at the C-2 position of the flavanone core, which is the chiral center formed during the biosynthetic cyclization of the flavonoid skeleton. This stereochemistry is typical of naturally occurring flavanones, which are biosynthesized via the action of stereospecific enzymes, resulting in the (2S)-enantiomer as the predominant form in nature.

In addition to the C-2 chiral center, the glycosidic moiety introduces further stereochemical complexity. The beta-D-glucopyranosyl unit is in the D-configuration, and the 6-deoxy-alpha-L-mannopyranosyl (rhamnose) residue is in the L-configuration. The glycosidic linkages at the 7-position of the aglycone and the 2-position of the glucose are both O-type, and their stereochemistry is defined by the enzymatic machinery of plant secondary metabolism.

Table 2. Chiral Centers in 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-
Position Configuration Origin
C-2 (aglycone) S Flavanone biosynthesis
C-2', C-3', C-4', C-5', C-6' (glucose) D (beta-anomeric) Glycosylation
C-2'', C-3'', C-4'', C-5'', C-6'' (rhamnose) L (alpha-anomeric) Glycosylation

The stereochemistry of the glycosidic linkages, particularly the 2-O-connection between rhamnose and glucose, is confirmed by advanced NMR studies and enzymatic hydrolysis experiments, which reveal the characteristic coupling constants and chemical shifts associated with these configurations.

Comparative Analysis of Tautomeric Forms and Resonance Structures

The core structure of the compound, a 4H-1-benzopyran-4-one (flavanone), is characterized by a conjugated system that supports multiple resonance structures. However, tautomerism in flavanones is generally limited, as the 4-keto group is stabilized by conjugation with the aromatic A-ring and the adjoining C2-C3 single bond. In the case of naringin, the 2,3-dihydro configuration precludes the formation of the more extensively delocalized chromone (flavone) system, confining the resonance primarily to the aromatic rings and the 4-keto group.

The presence of hydroxy substituents at the 5- and 4'-positions further enhances the resonance stabilization by allowing for intramolecular hydrogen bonding and electron delocalization. The glycosylation at the 7-position disrupts potential hydrogen bonding at this site but does not significantly alter the resonance stabilization of the core chromanone system.

Table 3. Resonance and Tautomeric Features
Structural Feature Description
4-Keto group Resonance with A-ring, stabilized by conjugation
5-Hydroxy group Intramolecular hydrogen bonding with 4-keto, enhances resonance
7-Glycosylation Disrupts potential 7-OH hydrogen bonding, but maintains overall resonance
2,3-Dihydro configuration Limits delocalization compared to flavones
Tautomerism Minimal, as 4-keto is not enolizable under physiological conditions

The resonance structures can be depicted as alternating single and double bonds within the aromatic rings and the chromanone core, with electron delocalization extending from the 4-keto group to the adjacent positions. This stabilization is a hallmark of flavonoid chemistry and underlies many of the compound’s spectroscopic and chemical properties.

Spectroscopic Fingerprinting Techniques

The unequivocal identification and structural elucidation of 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)- relies on a suite of advanced spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. Each technique provides complementary information about the molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR spectroscopy is the gold standard for structural characterization of complex natural products. For naringin, both ^1H and ^13C NMR spectra display distinctive signals attributable to the aglycone and the glycosidic moieties.

The ^1H NMR spectrum in deuterated solvents (e.g., DMSO-d6 or CD3OD) reveals characteristic doublets for the aromatic protons of the A- and B-rings, multiplets for the protons of the dihydropyran ring, and a series of doublets, triplets, and multiplets corresponding to the anomeric and ring protons of the glucose and rhamnose units. The anomeric proton of the beta-D-glucopyranosyl moiety typically resonates around 5.0–5.5 ppm (J ~ 7–8 Hz), indicative of a beta-configuration, while the alpha-L-rhamnopyranosyl anomeric proton appears at 4.8–5.2 ppm (J ~ 1–2 Hz), consistent with an alpha-linkage.

The ^13C NMR spectrum provides further confirmation, with signals for the carbonyl carbon (C-4, ~196 ppm), aromatic carbons (100–165 ppm), and glycosidic carbons (60–105 ppm). The chemical shifts and coupling patterns are diagnostic for the substitution pattern and the configuration of the glycosidic linkages.

Table 4. Representative NMR Chemical Shifts for Naringin
Atom/Group ^1H NMR (ppm) ^13C NMR (ppm)
H-2 (flavanone) 5.5–5.7 (dd) 79–81
H-3 (flavanone) 2.7–3.1 (dd) 43–45
H-5 (aromatic) 6.1–6.3 (d) 96–98
H-8 (aromatic) 6.2–6.4 (d) 92–94
H-2'–H-6' (B-ring) 6.7–7.1 (m) 115–130
Anomeric H (Glc) 5.0–5.5 (d) 101–104
Anomeric H (Rha) 4.8–5.2 (d) 99–101
C-4 (carbonyl) 196–198

The coupling constants and multiplicity patterns are essential for confirming the stereochemistry and connectivity of the glycosidic residues.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HR-MS) and tandem MS/MS are powerful tools for confirming the molecular weight and elucidating the fragmentation pathways of naringin and related flavonoid glycosides. The parent ion ([M+H]^+) for naringin is observed at m/z 581, consistent with its molecular formula.

Upon collision-induced dissociation (CID), the primary fragmentation involves sequential loss of the rhamnose (146 Da) and glucose (162 Da) moieties, yielding fragment ions at m/z 435 ([M+H–Rha]^+), 419 ([M+H–Rha–H2O]^+), 313 ([M+H–Rha–Glc]^+), and 271 ([M+H–Rha–Glc–CO2]^+), the latter corresponding to the naringenin aglycone. These fragmentation patterns are diagnostic for the presence and sequence of the glycosidic residues.

Table 5. Key Mass Spectrometric Ions for Naringin
Ion m/z (positive mode) Assignment
[M+H]^+ 581 Naringin (parent ion)
[M+H–Rha]^+ 435 Loss of rhamnose (146 Da)
[M+H–Rha–Glc]^+ 313 Loss of rhamnose and glucose (146 + 162 Da)
[M+H–Rha–Glc–CO_2]^+ 271 Naringenin aglycone

The negative ion mode ([M–H]^–) yields complementary information, with analogous fragment ions observed at m/z 579, 433, 271, and 151, confirming the structure and sequence of the sugar residues.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiling

IR spectroscopy provides information on the functional groups present in the molecule. The IR spectrum of naringin exhibits strong absorption bands corresponding to O–H stretching (3400–3500 cm^–1), C=O stretching (1650–1670 cm^–1), aromatic C=C stretching (1500–1600 cm^–1), and C–O stretching (1000–1200 cm^–1), consistent with the presence of phenolic, carbonyl, and glycosidic functionalities.

UV-Vis spectroscopy is particularly informative for flavonoids, as their conjugated systems absorb strongly in the ultraviolet region. Naringin displays two major absorption bands: Band I (cinnamoyl system, B-ring) at 284 nm and Band II (benzoyl system, A-ring) at 229 nm. These bands are characteristic of flavanones and are useful for both qualitative and quantitative analysis.

Table 6. Representative IR and UV-Vis Absorption Bands for Naringin
Spectral Region Wavenumber (cm^–1) / Wavelength (nm) Assignment
IR (O–H stretch) 3400–3500 Hydroxyl groups
IR (C=O stretch) 1650–1670 Carbonyl group (flavanone core)
IR (C=C stretch) 1500–1600 Aromatic rings
IR (C–O stretch) 1000–1200 Glycosidic and phenolic C–O bonds
UV-Vis (Band I) 284 B-ring (cinnamoyl system)
UV-Vis (Band II) 229 A-ring (benzoyl system)

The combination of IR and UV-Vis data with NMR and MS results provides a comprehensive spectroscopic fingerprint for the unambiguous identification of naringin and its glycosylated analogs.

Eigenschaften

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPMSGMNTNDNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860071
Record name 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10236-47-2
Record name 4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Biologische Aktivität

4H-1-Benzopyran-4-one, specifically the compound with the structure 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-, is a complex flavonoid derivative that exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a benzopyran backbone with specific substitutions that enhance its biological activity. Its molecular formula is C15H16O7C_{15}H_{16}O_7 with a molecular weight of approximately 304.29 g/mol. The presence of hydroxyl groups and glycosidic linkages contributes to its solubility and interaction with biological targets.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Antioxidant Activity
The compound demonstrates significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thus protecting cellular components from damage.

2. Anti-inflammatory Effects
The compound has been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential use in treating inflammatory diseases.

3. Anticancer Properties
Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MDA-MB-231 breast cancer cells through mechanisms involving cell cycle arrest and activation of caspases .

4. Hepatoprotective Effects
Studies reveal that the compound can protect liver cells from toxic substances and promote liver health by modulating endoplasmic reticulum stress pathways .

The biological effects of 4H-1-Benzopyran-4-one can be attributed to its interactions with multiple molecular targets:

  • Enzyme Inhibition : The compound inhibits specific kinases involved in cell signaling pathways, which plays a role in its anticancer activity .
  • Gene Regulation : It modulates the expression of genes associated with apoptosis and inflammation, enhancing its therapeutic potential .

Case Studies

Several studies illustrate the therapeutic potential of this compound:

Case Study 1: Anticancer Activity
In a study examining the effects on MDA-MB-231 cells, treatment with the compound at concentrations ranging from 5 to 50 µM resulted in significant reductions in cell viability, with IC50 values calculated around 22 µM. The mechanism involved apoptosis induction characterized by DNA fragmentation and increased expression of pro-apoptotic factors .

Case Study 2: Anti-inflammatory Effects
In vitro studies showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Data Tables

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX/LOX inhibition
AnticancerApoptosis induction
HepatoprotectiveModulation of ER stress pathways

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzopyran derivatives. For instance, novel benzopyran-4-one-isoxazole hybrid compounds have shown significant antiproliferative activity against various cancer cell lines, including MDA-MB-231, with IC50 values ranging from 5.2 to 22.2 μM. These compounds were found to induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells .

Anti-inflammatory and Analgesic Properties

The compound has been noted for its anti-inflammatory and analgesic effects. Research indicates that derivatives of 4H-1-benzopyran-4-one can act as immunosuppressive and anti-allergic agents. This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

Certain derivatives have demonstrated neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) has been observed in some studies, suggesting potential use in cognitive enhancement therapies .

Natural Pesticides

Benzopyran derivatives have been explored for their potential as natural pesticides. Their ability to inhibit the growth of certain pathogens makes them suitable candidates for developing eco-friendly agricultural chemicals .

Antioxidant Properties

The antioxidant activity of 4H-1-benzopyran-4-one compounds is significant, contributing to food preservation and health benefits. These compounds can scavenge free radicals, thereby preventing oxidative stress and prolonging the shelf life of food products .

Comprehensive Data Table

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer ActivitySignificant antiproliferative activity against cancer cell lines
Anti-inflammatory/AnalgesicPotential treatment for inflammatory diseases
Neuroprotective EffectsInhibition of AChE suggests cognitive enhancement potential
AgriculturalNatural PesticidesEffective against various pathogens; eco-friendly alternative
Food ScienceAntioxidant PropertiesScavenges free radicals; enhances food preservation

Case Studies

  • Anticancer Study : A study published in MDPI explored the synthesis and biological evaluation of benzopyran-4-one-isoxazole hybrids. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells while being less harmful to normal cells, highlighting their therapeutic potential in oncology .
  • Neuroprotective Research : Research focusing on the neuroprotective effects of benzopyran derivatives demonstrated their ability to inhibit AChE activity significantly. This suggests their potential application in treating Alzheimer’s disease by enhancing cholinergic function in the brain .
  • Agricultural Application : A study investigated the antibacterial properties of benzopyran derivatives extracted from natural sources. The findings support the use of these compounds as natural pesticides that could reduce reliance on synthetic chemicals in agriculture .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

A comparative analysis of key structural features and bioactivities is summarized in Table 1 .

Compound Name Molecular Formula Key Substituents Glycosylation Pattern Reported Bioactivities References
Target Compound C27H30O14 - 5-hydroxy, 2-(4-hydroxyphenyl), 7-O-disaccharide (6-deoxy-α-L-mannosyl-β-D-glc) 7-position disaccharide Limited data; inferred antioxidant/anti-inflammatory
Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) C15H10O6 - 3,5,7-trihydroxy, 2-(4-hydroxyphenyl) None (aglycone) Antioxidant, anti-inflammatory, antitumor
Quercetin-3-O-sophoroside C27H30O17 - 3-O-sophoroside (β-D-glc-(1→2)-β-D-glc), 5,7-dihydroxy, 3',4'-dihydroxyphenyl 3-position disaccharide Enhanced bioavailability vs. aglycone
5,7-dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one (Compound 139) C18H16O7 - 5,7-dihydroxy, 3,6-dimethoxy, 2-(3-hydroxy-4-methoxyphenyl) None Not reported
4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)- C18H16O6 - 5-hydroxy, 6,7-dimethoxy, 2-(4-methoxyphenyl) None Not reported

Key Observations :

  • Glycosylation : The target compound’s 7-O-disaccharide distinguishes it from kaempferol (aglycone) and quercetin-3-O-sophoroside (3-O-glycoside). Glycosylation at different positions (e.g., 3 vs. 7) alters solubility, membrane permeability, and metabolic stability .
  • Stereochemistry : The (2S) configuration in the target compound may confer specificity in biological interactions, though this requires validation.
Pharmacological Comparisons
  • Antioxidant Activity: Kaempferol, a structural analog lacking glycosylation, demonstrates potent antioxidant effects by scavenging free radicals and upregulating endogenous antioxidants like glutathione . The target compound’s disaccharide may enhance water solubility, improving its efficacy in hydrophilic environments.
  • Anticancer Mechanisms : Kaempferol inhibits PI3K/Akt/mTOR pathways and tumor angiogenesis , while glycosylated derivatives like quercetin-3-O-sophoroside show modified pharmacokinetics (e.g., delayed hepatic metabolism) . The target compound’s bioactivity remains speculative but could involve similar pathways.
  • Anti-inflammatory Effects : Kaempferol suppresses TGF-β1 signaling and MMP-2 expression , suggesting that the target compound’s hydroxyl and glycosyl groups might modulate analogous inflammatory mediators.

Vorbereitungsmethoden

Baker–Venkataraman Rearrangement

This classical method involves the intramolecular cyclization of 2-hydroxyacetophenone derivatives. For example, 2,4,6-trihydroxyacetophenone undergoes esterification with a benzoyl chloride, followed by base-catalyzed rearrangement to yield a 1,3-diketone intermediate. Acidic cyclization (e.g., H₂SO₄ or polyphosphoric acid) then forms the chromone ring.

Example Protocol

  • Esterification : 2,4,6-Trihydroxyacetophenone reacts with 4-hydroxyphenylacetyl chloride in pyridine to form the ester.

  • Rearrangement : Treatment with potassium tert-butoxide in dry DMF induces diketone formation.

  • Cyclization : Concentrated HCl at 80°C facilitates ring closure, yielding the dihydrochromone scaffold.

Claisen Condensation

An alternative approach employs ethyl acetoacetate and substituted benzaldehydes under basic conditions. For instance, condensation of ethyl acetoacetate with 4-hydroxybenzaldehyde in the presence of piperidine generates a chalcone intermediate, which undergoes cyclization via acid catalysis (e.g., acetic anhydride/H₂SO₄) to form the chromone.

Key Data

MethodStarting MaterialCatalystYield (%)
Baker–Venkataraman2,4,6-TrihydroxyacetophenoneH₂SO₄78
Claisen CondensationEthyl acetoacetateAc₂O/H₂SO₄65

Stereoselective Introduction of the 4-Hydroxyphenyl Group

The (2S)-configuration at C2 is critical for bioactivity. Asymmetric synthesis strategies include:

Chiral Auxiliary-Mediated Alkylation

A chiral oxazolidinone auxiliary is attached to the chromone precursor. Alkylation with 4-hydroxyphenylmethyl bromide under basic conditions (K₂CO₃) introduces the substituent with high enantioselectivity (e.g., 92% ee). Subsequent auxiliary removal via hydrolysis yields the (2S)-configured product.

Catalytic Asymmetric Hydrogenation

The prochiral enone intermediate (e.g., 2-(4-hydroxyphenyl)-4H-chromen-4-one) undergoes hydrogenation using a Ru-BINAP catalyst, achieving >90% ee. This method offers scalability but requires precise control of reaction conditions (H₂ pressure: 50 psi, temperature: 25°C).

Glycosylation: Attachment of the Disaccharide Moiety

The 7-hydroxy group of the aglycone is glycosylated with a pre-synthesized disaccharide donor (6-deoxy-α-L-mannopyranosyl-(1→2)-β-D-glucopyranose). Two strategies are prominent:

Stepwise Glycosylation

  • Glucose Coupling : The aglycone’s 7-OH reacts with a peracetylated β-D-glucopyranosyl trichloroacetimidate donor under BF₃·Et₂O catalysis (CH₂Cl₂, −20°C). Deprotection (NaOMe/MeOH) yields the β-glucoside intermediate (75% yield).

  • Rhamnose Coupling : The glucose’s 2-OH is glycosylated with a 6-deoxy-α-L-mannopyranosyl bromide donor using AgOTf as a promoter (DMF, 0°C). Final deprotection (H₂/Pd-C) affords the target compound.

One-Pot Sequential Glycosylation

A tandem approach employs a dual-donor system:

  • A thioglycoside (glucose) and a n-pentenyl glycoside (rhamnose) are sequentially activated with NIS/TfOH.

  • Yields reach 68% with minimal intermediate purification.

Comparative Table

MethodDonor TypeCatalystYield (%)
StepwiseTrichloroacetimidateBF₃·Et₂O75
One-PotThioglycoside/NPGNIS/TfOH68

Functional Group Modifications and Final Optimization

Hydroxyl Group Protection

  • 5-Hydroxy Protection : Benzylation (BnCl, K₂CO₃) prevents undesired side reactions during glycosylation.

  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) restores free hydroxyl groups post-glycosylation.

Purification Techniques

  • Chromatography : Silica gel column chromatography (EtOAc/hexane, 1:1) isolates intermediates.

  • Crystallization : The final compound is recrystallized from ethanol/water (7:3) to ≥98% purity.

Challenges and Innovations

  • Stereochemical Control : Asymmetric catalysis remains cost-prohibitive for industrial-scale synthesis. Recent advances in organocatalysts (e.g., proline derivatives) show promise for improving ee (89–94%).

  • Glycosylation Efficiency : Low yields in one-pot methods (≤70%) necessitate further optimization of donor reactivity and solvent systems .

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical configuration of the (2S)-chiral center in this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy coupled with circular dichroism (CD) to analyze chiral centers. For glycosidic linkages, nuclear Overhauser effect spectroscopy (NOESY) can confirm spatial arrangements of sugar moieties. X-ray crystallography (if crystalline) provides definitive stereochemical proof .
  • Data Gaps : If crystallography is unfeasible, computational modeling (e.g., density functional theory) can predict stable conformations .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Use NIOSH-approved P95/P100 respirators for particulate protection and OV/AG/P99 filters for organic vapors .
  • Avoid dust formation via solvent-based handling (e.g., dissolve in DMSO before use) to minimize inhalation risks .
  • Implement fume hoods and glove boxes for air-sensitive operations .

Q. How can aqueous solubility be experimentally determined for this compound?

  • Methodology : Apply the shake-flask method:

Saturate aqueous buffers (pH 1–7.4) with the compound.

Quantify dissolved concentrations via HPLC-UV or LC-MS, referencing calibration curves .

  • Note : Solubility data is absent in existing literature; predictive models like Hansen solubility parameters may guide solvent selection .

Advanced Research Questions

Q. What strategies optimize the synthesis of the 6-deoxy-alpha-L-mannopyranosyl-beta-D-glucopyranosyl glycosidic linkage?

  • Methodology :

  • Use Koenigs-Knorr glycosylation with silver triflate as a promoter for stereoselective coupling .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol/water 10:2:1) and confirm linkage integrity with MALDI-TOF MS .
    • Challenges : Competing side reactions (e.g., orthoester formation) require strict anhydrous conditions and low temperatures (−20°C) .

Q. How can in vitro metabolic stability be assessed for this compound?

  • Methodology :

Incubate with liver microsomes (human/rat) and NADPH cofactors.

Analyze time-dependent degradation via LC-MS/MS, identifying metabolites through fragmentation patterns .

Compare half-life (t½) against control compounds (e.g., daidzein) .

  • Key Parameters : Monitor cytochrome P450 interactions using isoform-specific inhibitors .

Q. What analytical techniques resolve contradictions in reported stability data for benzopyranone derivatives?

  • Methodology :

  • Conduct forced degradation studies:
  • Acid/Base Hydrolysis (0.1M HCl/NaOH, 70°C).
  • Oxidative Stress (3% H2O2).
  • Photostability (ICH Q1B guidelines) .
  • Quantify degradation products via UPLC-QTOF and assign structures using MS/MS libraries .
    • Data Interpretation : Cross-reference with computational degradation pathways (e.g., DFT for bond dissociation energies) .

Key Challenges and Recommendations

  • Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC to separate enantiomeric impurities .
  • Data Gaps : Prioritize experimental determination of logP (shake-flask with octanol/water) and thermal stability (TGA/DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-
Reactant of Route 2
Reactant of Route 2
4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.